trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Catalog No.
S3310484
CAS No.
1438241-25-8
M.F
C6H13NO
M. Wt
115.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Hydroxy-3-methylcyclobutane-1-methamine

CAS Number

1438241-25-8

Product Name

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17

InChI

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3

InChI Key

ZKOTWCOHRWHNHA-UHFFFAOYSA-N

SMILES

CC1(CC(C1)CN)O

Canonical SMILES

CC1(CC(C1)CN)O

trans-3-Hydroxy-3-methylcyclobutane-1-methamine is characterized by its molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This compound features a cyclobutane ring with a hydroxyl group and an amino group attached, contributing to its unique properties. It is often utilized in various chemical research applications due to its structural characteristics.

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles.
  • Dehydration Reactions: Under certain conditions, the hydroxyl group can lead to the formation of alkenes or ethers.
  • Acid-Base Reactions: The amino group can accept protons, making it basic in nature.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Several synthetic pathways have been developed for trans-3-Hydroxy-3-methylcyclobutane-1-methamine:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the cyclobutane structure.
  • Functional Group Modifications: Hydroxyl and amino groups can be introduced through functional group transformations on cyclic compounds.
  • Chiral Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or starting materials.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

trans-3-Hydroxy-3-methylcyclobutane-1-methamine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs, particularly in treating infections or neurological disorders.
  • Chemical Research: It serves as a building block in organic synthesis and materials science.
  • Agricultural Chemicals: Potential use as an agrochemical due to its biological activity.

Studies on the interactions of trans-3-Hydroxy-3-methylcyclobutane-1-methamine with other molecules are crucial for understanding its potential applications:

  • Drug Interactions: Investigating how this compound interacts with known pharmaceuticals could reveal synergies or antagonistic effects.
  • Binding Studies: Understanding how it binds to biological targets can provide insights into its mechanism of action.

These studies are essential for assessing safety and efficacy in potential applications.

Several compounds share structural similarities with trans-3-Hydroxy-3-methylcyclobutane-1-methamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
cis-3-Hydroxy-3-methylcyclobutane-1-methamineC6H13NODifferent stereochemistry may influence biological activity.
1-AminocyclobutanolC4H9NOSimpler structure; lacks methyl substitution at the cyclobutane ring.
2-AminocyclopentanolC5H11NOLarger ring system; different physical properties and reactivity.

The unique stereochemistry of trans-3-Hydroxy-3-methylcyclobutane-1-methamine may confer distinct properties compared to these similar compounds, making it a subject of interest in medicinal chemistry and material science.

XLogP3

-0.4

Dates

Modify: 2023-08-19

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